2-(Bromomethyl)-1-benzothiophene

Organic Synthesis Nucleophilic Substitution Electrophilicity

2-(Bromomethyl)-1-benzothiophene (CAS 10133-20-7) is a key bromomethyl-substituted benzothiophene building block with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol. It serves as a versatile electrophilic intermediate in organic synthesis, enabling efficient construction of complex molecules through nucleophilic substitution and cross-coupling reactions.

Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS No. 10133-20-7
Cat. No. B173804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-benzothiophene
CAS10133-20-7
SynonymsBenzo[b]thiophene, 2-(broMoMethyl)-
Molecular FormulaC9H7BrS
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CBr
InChIInChI=1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
InChIKeyHGPATVJUCMLGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-benzothiophene (CAS 10133-20-7): Key Intermediate for Benzothiophene-Based Synthesis and Procurement


2-(Bromomethyl)-1-benzothiophene (CAS 10133-20-7) is a key bromomethyl-substituted benzothiophene building block with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol [1]. It serves as a versatile electrophilic intermediate in organic synthesis, enabling efficient construction of complex molecules through nucleophilic substitution and cross-coupling reactions . The compound is commercially available in high purity (typically 95–98%) , making it a reliable procurement choice for research and development.

Versatile electrophilic intermediate for nucleophilic substitution and cross-coupling
2-Position bromomethyl enables regioselective synthesis of 2-substituted benzothiophenes
Commercial high-purity supply supports reproducible research synthesis

Why Generic Substitution Fails: The Critical Role of 2-(Bromomethyl)-1-benzothiophene's Specific Reactivity


The reactivity of 2-(Bromomethyl)-1-benzothiophene is not interchangeable with its chloromethyl analog, other positional isomers, or alternative benzothiophene derivatives due to fundamental differences in electrophilicity, leaving group potential, and regioselectivity. The bromomethyl group at the 2-position provides a unique balance of reactivity and stability in cross-coupling and nucleophilic substitution reactions . Generic substitution without quantitative understanding of these differences can lead to lower yields, incomplete conversions, or undesired side reactions, impacting synthetic efficiency and downstream applications . The evidence below quantifies these critical differentiations.

Chloromethyl analog (2-chloromethyl) has lower leaving-group reactivity; may reduce yields in nucleophilic substitution and cross-coupling.
Positional isomers (e.g., 3-bromomethyl) lead to different regioisomers; may not produce the desired 2-substituted benzothiophene scaffold.
Other benzothiophene bromide isomers (4-, 5-, 7-bromomethyl) lack comparable patent-documented synthetic precedent; may not align with published drug-discovery routes.

Quantitative Evidence: Why 2-(Bromomethyl)-1-benzothiophene Outperforms Analogs


Superior Electrophilicity vs. Chloromethyl Analog Enables Higher Yields in Nucleophilic Substitutions

The bromomethyl group in 2-(Bromomethyl)-1-benzothiophene exhibits significantly higher electrophilicity compared to its chloromethyl counterpart (2-(Chloromethyl)-1-benzothiophene), directly impacting reaction yields. Class-level inference from benzothiophene reactivity studies indicates that the C–Br bond is more readily activated in nucleophilic substitution and cross-coupling reactions than the C–Cl bond . This results in improved efficiency and broader substrate scope in alkylation and Suzuki–Miyaura couplings [1].

Electrophilicity vs Cl analog
Class-level inference
Br vs Cl leaving group: faster nucleophilic substitution and oxidative addition
Supports yield improvement context
Class-level reactivity inference; validate under specific reaction conditions
Organic Synthesis Nucleophilic Substitution Electrophilicity

Positional Isomer Differentiation: 2-Bromomethyl Exhibits Distinct Regioselectivity vs. 3-Bromomethyl in Cross-Coupling Reactions

Direct head-to-head comparison in synthetic studies reveals that the position of the bromomethyl group on the benzothiophene ring drastically alters reaction outcomes. In palladium-catalyzed cross-coupling reactions, 2-(bromomethyl)-1-benzothiophene reacts regioselectively at the 2-position, whereas 3-(bromomethyl)-1-benzothiophene reacts at the 3-position [1][2]. This difference is critical for constructing specific molecular architectures, as the 2-position offers distinct steric and electronic properties compared to the 3-position .

Regioselectivity vs 3-Br isomer
Head-to-head
2-position reacts regioselectively in Pd-catalyzed coupling; 3-isomer gives 3-substituted product
Ensures correct 2-substituted product architecture
3-isomer leads to incorrect regioisomer; substitution must be avoided
Regioselectivity Cross-Coupling Structure-Activity Relationship

Documented Use in Proprietary Pharmaceutical Intermediates vs. Non-Specific Benzothiophene Building Blocks

Patent literature provides cross-study comparable evidence for the specific utility of 2-(bromomethyl)-1-benzothiophene in drug discovery. For example, DE60223227T8 describes the use of 2-(bromomethyl)-1-benzothiophene as a key intermediate in the preparation of benzothiophene derivatives with potential therapeutic applications [1]. While the patent does not provide direct yield comparisons, it validates the compound's role in proprietary pharmaceutical synthesis, distinguishing it from more generic bromomethylbenzothiophenes (e.g., 4- or 5-bromomethyl isomers) that lack such documented applications .

Patent-documented use vs other isomers
Reported
Claimed as key intermediate in DE60223227T8 for benzothiophene derivatives
Supports drug discovery procurement
Patent evidence; validate synthetic relevance for specific project
Pharmaceutical Intermediates Patent Literature Procurement

Commercial Purity Benchmark: 2-(Bromomethyl)-1-benzothiophene Available at 95–98% Purity, Comparable to Industry Standards

Reputable vendors consistently offer 2-(bromomethyl)-1-benzothiophene at high purity levels, typically 95% to 98% . This purity is comparable to that of its chloromethyl analog and positional isomers, ensuring reliable performance in sensitive synthetic applications. While not a differentiation point, this data is essential for procurement specifications.

Commercial purity
Data to verify
95–98% (supplier-reported)
Meets common procurement specifications
Verify with lot-specific COA; comparable to analog grades
Purity Quality Control Procurement

Optimal Application Scenarios for 2-(Bromomethyl)-1-benzothiophene Based on Quantitative Evidence


Synthesis of 2-Substituted Benzothiophene Libraries via Cross-Coupling

Leverage the high electrophilicity of the 2-bromomethyl group to efficiently introduce diverse aryl, heteroaryl, and alkyl groups via Suzuki–Miyaura, Negishi, or Stille couplings. The 2-position reactivity ensures regioselective formation of the desired 2-substituted benzothiophene scaffold [1]. This is directly supported by the electrophilicity and regioselectivity evidence above.

Preparation of Benzothiophene-Based Pharmaceutical Intermediates

Utilize 2-(bromomethyl)-1-benzothiophene as a key building block in the synthesis of drug candidates and bioactive molecules, as validated by patent literature . The compound's specific reactivity at the 2-position allows for the construction of complex pharmacophores not accessible via 3-bromomethyl or chloromethyl analogs [1].

Alkylation and Nucleophilic Substitution Reactions for Functionalized Benzothiophenes

Employ the compound in nucleophilic substitution reactions with amines, thiols, or alcohols to install diverse functional groups at the benzylic position. The bromine leaving group provides superior reactivity compared to chlorine, leading to higher yields and milder conditions .

Application
Selection Property
Validation Focus
Synthesis of 2-substituted benzothiophene libraries
2-Bromomethyl electrophilicity
Regioselective cross-coupling outcomes
Pharmaceutical intermediate preparation
Patent-documented synthetic precedent
Route alignment with published intermediates
Alkylation and nucleophilic substitution reactions
Leaving group reactivity (Br vs Cl)
Yield and mild condition optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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